

thermodynamic properties of MgV2O6

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Compound of Interest		
Compound Name:	Magnesium vanadium oxide (MgV2O6)	
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An In-Depth Technical Guide to the Thermodynamic Properties of Magnesium Metavanadate (MgV_2O_6)

Introduction

Magnesium metavanadate (MgV₂O₆) is an inorganic compound that has garnered significant research interest, particularly for its potential application as an anode material in rechargeable magnesium-ion batteries.[1][2][3] A comprehensive understanding of its thermodynamic properties, crystal structure, and phase behavior is crucial for optimizing its synthesis, predicting its stability under operational conditions, and enhancing its performance in energy storage applications.[1][3] This technical guide provides a detailed overview of the core thermodynamic characteristics of MgV₂O₆, supported by experimental data and methodologies for researchers and scientists in materials science and related fields.

Crystal Structure

At room temperature, MgV₂O₆ exists in its α -phase (α -MgV₂O₆), which has a brannerite-type crystal structure.[1] It crystallizes in the monoclinic C2/m space group.[1][2][4] The crystal structure consists of edge-sharing MgO₆ octahedra and V⁵⁺ ions bonded to five O²⁻ atoms in a 5-coordinate geometry.[4] Detailed crystallographic data obtained through Rietveld refinement of X-ray diffraction (XRD) patterns are summarized in the table below.[1]

Table 1: Crystallographic Data for α-MgV₂O₆ at Room Temperature



Parameter	Value	Reference
Crystal System	Monoclinic	[1][4][5]
Space Group	C2/m	[1][2][4]
Lattice Parameter, a	9.280 Å	[1][2][3]
Lattice Parameter, b	3.501 Å	[1][2][3]
Lattice Parameter, c	6.731 Å	[1][2][3]
Angle, β	111.76 °	[1][2][3]

Phase Transitions and Thermodynamic Stability

MgV₂O₆ undergoes several temperature-dependent phase transitions. The Gibbs free energy (Δ G) for the formation of MgV₂O₆ from its constituent oxides (MgO and V₂O₅) is negative over a wide temperature range (298 K to 1273 K), confirming that the synthesis is thermodynamically feasible.[1]

The material exhibits a reversible solid-state phase transition from the low-temperature α -MgV₂O₆ phase to the high-temperature β -MgV₂O₆ (pseudobrannerite type) phase.[1][6] At a higher temperature, it undergoes incongruent melting. The key phase transition data are detailed below.

Table 2: High-Temperature Phase Transitions of MgV₂O₆

Transition	Temperature (K)	Enthalpy Change (ΔH) (kJ/mol)	Method
$\begin{array}{l} \alpha\text{-MgV}_2O_6 \ \rightarrow \ \beta\text{-} \\ \text{MgV}_2O_6 \end{array}$	841 K	4.37 ± 0.04	DSC[1][2][3]
β-MgV ₂ O ₆ → Incongruent Melting	1014 K	26.54 ± 0.26	DSC[1][2][3]

The phase transition process is influenced by the heating rate and is controlled first by a fibril-like mechanism and subsequently by a spherulitic-type mechanism.[1][3]



Caption: Phase transitions of MgV₂O₆ with increasing temperature.

Thermodynamic Properties

The fundamental thermodynamic properties, including heat capacity, enthalpy, and entropy, are essential for thermodynamic calculations and for understanding the material's behavior at various temperatures.

Heat Capacity (Cp)

The heat capacity of MgV₂O₆ is a critical parameter for heat transfer calculations. While some low-temperature data exists, high-temperature experimental data has been lacking, with previous values often being estimations based on the Neumann-Kopp rule.[1][3] Recent studies using drop calorimetry have established an empirical equation for the molar heat capacity of MgV₂O₆ in the temperature range of 298 K to 923 K.[1][2][3]

Table 3: Molar Heat Capacity of MgV2O6 (298 K - 923 K)

Equation	Units
$C_p = 208.3 + 0.03583T - 4809000T^{-2}$	J·mol ^{−1} ·K ^{−1}

This equation is vital for calculating changes in enthalpy, entropy, and Gibbs free energy at high temperatures.[1][2][3]

Enthalpy, Entropy, and Gibbs Free Energy

Based on low-temperature heat capacity measurements and the high-temperature data, other key thermodynamic functions have been determined.

Table 4: Standard Thermodynamic Properties of MgV₂O₆ at 298.15 K

Property	Value	Units
Heat Capacity (C _P)	200	J·mol ^{−1} ·K ^{−1}
Entropy (S°)	198	J·mol ^{−1} ·K ^{−1}



These values, in conjunction with the high-temperature heat capacity equation, allow for the comprehensive calculation of the thermodynamic state of MgV₂O₆ under various thermal conditions.

Experimental Protocols

The characterization and determination of thermodynamic properties for MgV₂O₆ involve several key experimental techniques.

Caption: Solid-state synthesis and characterization workflow for MgV₂O₆.

Synthesis via Solid-State Reaction

This method produces high-purity, crystalline MgV₂O₆.[1]

- Precursors: High-purity magnesium oxide (MgO, 99.99%) and vanadium pentoxide (V₂O₅, 99.95%) powders are used as the starting materials.[1]
- Pre-treatment: The raw oxide powders are first roasted at 573 K for 5 hours in an air atmosphere to remove any absorbed moisture and impurities.[1]
- Reaction: The dried powders are weighed in a 1:1 molar ratio, mixed, and milled. The mixture is then roasted at 873 K.[1]
- Homogenization: To ensure a complete reaction and a homogenous final product, the process of milling and roasting is repeated multiple times (e.g., five times).[1][3]

Synthesis via Sol-Gel Method

An alternative approach that can produce well-crystallized and uniform particles.[5][7]

- Precursors: Analytical grade magnesium acetate (Mg(CH₃COO)₂), ammonium metavanadate (NH₄VO₃), and citric acid are used.[5]
- Gel Formation: Citric acid and Mg(CH₃COO)₂ are dissolved in deionized water at 60 °C.
 NH₄VO₃ is then added to the clear solution and stirred for several hours until a gel forms.[5]



 Calcination: The gel is heated, leading to the loss of water and decomposition of organic and ammonium components. Heating to approximately 400 °C and above results in the formation of pure MgV₂O₆.[5]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpy changes of phase transitions.

- Procedure: A sample of the as-prepared MgV_2O_6 powder is heated in a crucible at a controlled rate under an inert atmosphere.
- Measurement: The instrument measures the difference in heat flow required to increase the temperature of the sample and a reference. Endothermic or exothermic events, such as phase transitions or melting, appear as peaks on the DSC curve.[1] The area under these peaks is integrated to calculate the enthalpy change (ΔH) of the transition.[1][3]

Drop Calorimetry

This technique is employed to measure the enthalpy increments of a material at high temperatures, from which the heat capacity can be derived.[1][8]

- Principle: The experiment measures the heat effect produced when a sample, initially at room temperature (298.15 K), is dropped into a calorimeter held at a higher, constant temperature (T).[1]
- Apparatus: An isothermal high-temperature calorimeter (e.g., MHTC 96 line) is used, with flowing helium as an inert atmosphere.[1]
- Calibration: The instrument's reliability is confirmed using a standard reference material, such as α -Al₂O₃ (sapphire).[1]
- Calculation: The measured enthalpy increment (HT H_{298.15}) at various temperatures is fitted to a polynomial function. The heat capacity (C_p) is then determined by taking the derivative of this function with respect to temperature ($C_p = d(\Delta H)/dT$).[1]

Structural and Morphological Characterization



- X-ray Diffraction (XRD): Used to identify the crystalline phases and determine the crystal structure and lattice parameters of the synthesized material. In-situ high-temperature XRD can be used to track structural changes during phase transitions.[1][2][5]
- Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle size, and crystallinity of the powder samples.[1][5]
- Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic vibrational modes of the chemical bonds within the compound, confirming the presence of V-O-V and Mg-O bonds.[1][5]

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